Tr-PEG9
Overview
Description
Tr-PEG9, also known as Trityl-Polyethylene Glycol 9, is a compound that features a polyethylene glycol (PEG) backbone with a trityl protecting group and a terminal hydroxyl group. The trityl protecting group is used for primary alcohols and can be deprotected under mild acidic conditions. The hydroxyl group can react to further derivatize the compound. The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .
Biochemical Analysis
Biochemical Properties
Tr-PEG9 plays a role in biochemical reactions, particularly in drug delivery . It interacts with various biomolecules, enhancing their water solubility . The hydroxyl group of this compound can react to further derivatize the compound .
Cellular Effects
The cellular effects of this compound are primarily related to its role in drug delivery . As a PEG derivative, this compound can influence cell function by enhancing the solubility and stability of therapeutic agents . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism may depend on the particular drug or biomolecule it is associated with.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with other biomolecules. The hydroxyl group of this compound can react to further derivatize the compound, allowing it to form conjugates with drugs or other biomolecules . This can influence the activity of these molecules at the molecular level, potentially affecting processes such as enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would largely depend on the specific context of its use, particularly the biomolecules it is associated with. As a PEG derivative, this compound can enhance the stability of these molecules, potentially influencing their long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically reported in the literature. As a PEG derivative, its effects would likely be related to its role in enhancing the solubility and stability of associated biomolecules .
Metabolic Pathways
As a PEG derivative, it may interact with enzymes or cofactors as part of its role in enhancing the solubility and stability of associated biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be influenced by its properties as a PEG derivative. Its hydrophilic PEG chain could facilitate its distribution in aqueous environments .
Subcellular Localization
As a PEG derivative, it may be found wherever its associated biomolecules are localized within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tr-PEG9 involves the attachment of a trityl protecting group to a polyethylene glycol chain. The process typically starts with the reaction of polyethylene glycol with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The resulting product is this compound, which can be purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tr-PEG9 undergoes several types of chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trityl protecting group can be removed under mild acidic conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Mild acids such as acetic acid or trifluoroacetic acid are used to remove the trityl group.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deprotected polyethylene glycol.
Substitution: Ethers or esters.
Scientific Research Applications
Tr-PEG9 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in polymer chemistry.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products to enhance their properties
Mechanism of Action
The mechanism of action of Tr-PEG9 involves its ability to increase the solubility and stability of compounds to which it is attached. The trityl protecting group provides temporary protection for the hydroxyl group, allowing for selective reactions to occur. Once the desired modifications are made, the trityl group can be removed to reveal the hydroxyl group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): A widely used polymer with similar solubility-enhancing properties.
Bis-succinimide ester-activated PEG (BS-PEG9): Used for crosslinking between primary amines in proteins and other molecules.
Polyethylene Glycol Ethers and Esters: Used as penetration enhancers in various formulations.
Uniqueness
Tr-PEG9 is unique due to its combination of a trityl protecting group and a terminal hydroxyl group, which allows for selective and sequential modifications. This makes it particularly useful in complex synthetic routes where multiple steps are required .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48O9/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15,36H,16-31H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAWPOYSSQJMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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